5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil
CAS No.: 136160-39-9
Cat. No.: VC17318253
Molecular Formula: C16H20N2OS2
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136160-39-9 |
|---|---|
| Molecular Formula | C16H20N2OS2 |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | 5-ethyl-1-(2-methylpropyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
| Standard InChI | InChI=1S/C16H20N2OS2/c1-4-13-14(19)17-16(20)18(10-11(2)3)15(13)21-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,17,19,20) |
| Standard InChI Key | PANPMNUDCYWCPD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N(C(=S)NC1=O)CC(C)C)SC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrimidine-2,4-dione (uracil) backbone modified at three positions:
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Position 1: An isobutyl group (−CH2CH(CH2CH3)) replaces the hydrogen atom.
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Position 5: An ethyl group (−CH2CH3) is attached.
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Position 6: A phenylthio moiety (−S-C6H5) substitutes the oxygen atom typically present in uracil.
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Position 2: A thiocarbonyl group (=S) replaces the carbonyl oxygen, classifying it as a 2-thiouracil derivative .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2OS2 |
| Molecular Weight | 320.5 g/mol (calculated) |
| IUPAC Name | 5-Ethyl-1-isobutyl-6-(phenylsulfanyl)-2-sulfanylidenepyrimidin-4-one |
| CAS Registry | Not yet assigned |
| SMILES | CCC1=C(N(C(=S)NC1=O)CC(C)C)SC2=CC=CC=C2 |
The structural complexity arises from the sulfur atoms at positions 2 and 6, which influence electronic distribution and intermolecular interactions .
Synthetic Methodologies
General Synthesis of Thiouracil Derivatives
The synthesis of 6-(phenylthio)thiouracils typically involves nucleophilic substitution reactions. A patent by outlines a method for preparing 3-phenyl(thio)uracils using α-bromo-sugar intermediates (Scheme 1). Although this patent focuses on 3-substituted derivatives, analogous strategies can be adapted for 6-substituted analogs:
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Base Preparation: The thiouracil core is synthesized via cyclization of thiourea with β-keto esters.
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Functionalization:
Optimization Challenges
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Regioselectivity: Competing reactions at positions 1, 5, and 6 require careful control of temperature and stoichiometry.
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Sulfur Stability: The thiocarbonyl group is prone to oxidation, necessitating inert atmospheres during synthesis .
Structural and Spectroscopic Analysis
X-ray Crystallography
While no crystallographic data exists for this specific compound, analogs like 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil (PubChem CID: 3000328) reveal:
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Planar Pyrimidine Ring: Distorted by bulky substituents at positions 1 and 6.
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Dihedral Angles: The phenylthio group forms a 45–60° angle with the pyrimidine plane, optimizing steric interactions .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorption at 1,150–1,250 cm⁻¹ (C=S stretch) and 3,100 cm⁻¹ (aromatic C−H).
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NMR (¹H):
Biological Activity and Applications
Table 2: Comparative Antiviral Activities of Thiouracil Derivatives
| Compound | Target Virus | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Sofosbuvir (Control) | HCV | 0.01 | >1,000 |
| 5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil | HIV-1 RT | 2.3 | 45 |
| 1-Cyclohexylmethoxymethyl-5-ethyl-6-phenylsulfanyl-2-thioxo-pyrimidin-4-one | HCV NS5B | 5.8 | 12 |
Mechanism of Action
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Viral Polymerase Inhibition: The thiocarbonyl group chelates magnesium ions in the enzyme’s active site, disrupting nucleotide binding .
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Resistance Profile: Bulky substituents at position 6 reduce susceptibility to mutations that confer resistance to first-generation inhibitors .
Pharmacokinetic Considerations
Metabolic Stability
Thiouracils are metabolized via hepatic cytochrome P450 enzymes. The isobutyl group may reduce first-pass metabolism compared to smaller alkyl chains, as seen in analogs like CHEMBL135690 .
Toxicity Risks
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